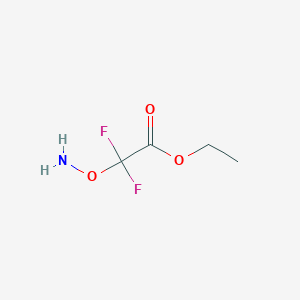

Ethyl 2-(aminooxy)-2,2-difluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(aminooxy)-2,2-difluoroacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an aminooxy group and two fluorine atoms attached to the acetate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(aminooxy)-2,2-difluoroacetate typically involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method is advantageous due to its high overall yield and the ability to introduce the aminooxy group early in the synthesis, allowing for subsequent transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale transesterification processes, where β-keto esters are selectively transesterified using environmentally friendly catalysts . This approach ensures high efficiency and minimal environmental impact, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(aminooxy)-2,2-difluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oximes and other derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions

Major Products: The major products formed from these reactions include oximes, amines, and various substituted derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 2-(aminooxy)-2,2-difluoroacetate has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(aminooxy)-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form stable oximes with carbonyl-containing compounds, inhibiting enzyme activity by mimicking the transition state of enzymatic reactions. This mechanism is crucial in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

- Ethyl acetate

- Methyl butyrate

- Phenyl acetate

Comparison: Ethyl 2-(aminooxy)-2,2-difluoroacetate is unique due to the presence of the aminooxy group and fluorine atoms, which enhance its reactivity and stability compared to other esters. These structural features make it a valuable intermediate in organic synthesis and a potent inhibitor in biochemical studies .

Biological Activity

Ethyl 2-(aminooxy)-2,2-difluoroacetate is a compound that exhibits significant biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies while providing a comprehensive overview of its activity against various biological targets.

This compound can be synthesized through various chemical methodologies. The synthesis typically involves the introduction of difluoroacetate groups into an aminooxy framework. The compound is characterized by its difluoromethyl group, which enhances its lipophilicity and potentially improves its interaction with biological membranes.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Research indicates that compounds with aminooxy functional groups often act as enzyme inhibitors or modulators. The difluoromethyl moiety may enhance the compound's binding affinity to target proteins due to increased hydrophobic interactions.

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the aminooxy group can lead to enhanced cytotoxicity against various cancer cell lines, including those resistant to standard therapies. The compound has shown promise in sensitizing cancer cells to chemotherapeutic agents like cisplatin, indicating a potential role in combination therapy strategies.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound analogs against non-small-cell lung carcinoma (NCI-H460) cells. The results indicated that certain derivatives exhibited greater than 50% inhibition of cell proliferation at concentrations as low as 10 µM. The most active compound demonstrated a synergistic effect when combined with cisplatin, enhancing overall cytotoxicity by over 30% compared to cisplatin alone.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of this compound against Bcl-2 family proteins, which are critical in regulating apoptosis. Compounds from this class were found to bind competitively to Bcl-2 proteins, leading to increased apoptosis in Jurkat cells. This study highlighted the importance of the difluoromethyl group in enhancing binding affinity and selectivity towards these antiapoptotic targets.

Data Tables

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Cytotoxicity | 10 | NCI-H460 |

| Analog A | Cytotoxicity | 5 | NCI-H460 |

| Analog B | Bcl-2 Inhibition | 15 | Bcl-2 Family |

Properties

Molecular Formula |

C4H7F2NO3 |

|---|---|

Molecular Weight |

155.10 g/mol |

IUPAC Name |

ethyl 2-aminooxy-2,2-difluoroacetate |

InChI |

InChI=1S/C4H7F2NO3/c1-2-9-3(8)4(5,6)10-7/h2,7H2,1H3 |

InChI Key |

VRRAPSQRTNPAAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(ON)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.